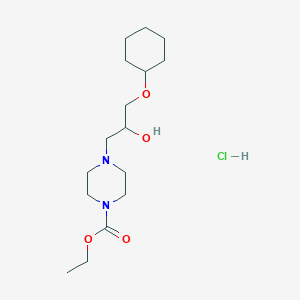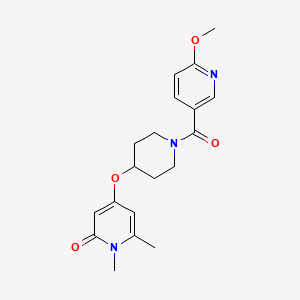
4-((1-(6-methoxynicotinoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-((1-(6-methoxynicotinoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that appears to be related to the field of medicinal chemistry. It is not directly mentioned in the provided papers, but its structure suggests it could be a derivative of pyridinone with potential bioactive properties. The molecule contains a piperidinone moiety, which is a common feature in many pharmacologically active compounds, and a methoxynicotinoyl group, which could imply activity related to nicotinic acid derivatives.
Synthesis Analysis
While the exact synthesis of 4-((1-(6-methoxynicotinoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is not detailed in the provided papers, the synthesis of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, is described in paper . This synthesis involves the reaction of an oxime with a chlorinated pyridine derivative. The process includes characterization techniques such as elemental analysis, IR, and 1H NMR spectra, along with single-crystal X-ray diffraction. These methods could potentially be applied to the synthesis and characterization of the compound .
Molecular Structure Analysis
The molecular structure of the related compound mentioned in paper is nonplanar with the piperidine ring exhibiting a chair conformation. The dihedral angle between the pyridine and benzene rings is significant, indicating that the molecule has a three-dimensional structure that could influence its reactivity and interaction with biological targets. This information could be extrapolated to suggest that the molecular structure of 4-((1-(6-methoxynicotinoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one would also be nonplanar and could have a significant impact on its biological activity.
Chemical Reactions Analysis
The provided papers do not directly discuss the chemical reactions of 4-((1-(6-methoxynicotinoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one. However, the synthesis paper does not report any intra- or intermolecular hydrogen bonds in the crystal structure of the synthesized compound, which could suggest that similar compounds might also lack these interactions, potentially affecting their reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, paper discusses the stability of a series of pyridinols to air oxidation, which could be relevant to the stability of the compound . The basicity of the pyridinols is also mentioned, which approaches physiological pH with increasing electron density in the ring. This could imply that the basicity of 4-((1-(6-methoxynicotinoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one might also be significant in the context of its biological activity.
Aplicaciones Científicas De Investigación
Design and Synthesis for Pharmacological Effects
Research has focused on synthesizing and characterizing derivatives, including N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, for their potential pharmacological effects. These compounds have been evaluated for their antibacterial and antioxidant activities, showing that the structural conformation of these compounds, such as chair and distorted boat conformations, can influence their biological activities. Molecular docking studies further highlight their potential interaction with target proteins, suggesting their usefulness in drug design and discovery processes (Mohanraj & Ponnuswamy, 2017).
Insecticidal Activity
Pyridine derivatives have been synthesized and tested for insecticidal activity against specific pests, such as the cowpea aphid. The study showed that some derivatives possess significant insecticidal properties, offering a basis for developing new insect control agents (Bakhite et al., 2014).
Antiproliferative and Antimicrobial Properties
Synthetic efforts have led to the creation of novel compounds with potential antiproliferative and antimicrobial properties. For instance, certain benzodifuranyl derivatives exhibited significant inhibitory activity against various cancer cell lines and demonstrated antimicrobial activity, highlighting their dual-functional potential in therapeutic applications (Abu‐Hashem et al., 2020).
Photochromic Properties
The synthesis and characterization of novel spiro[indoline-naphthaline]oxazine derivatives have revealed interesting photochromic properties. These findings suggest applications in materials science, particularly in the development of photo-responsive materials (Li et al., 2015).
Corrosion Inhibition on Iron
Piperidine derivatives have been studied for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. This research opens avenues for the development of effective corrosion inhibitors, essential for extending the lifespan of metal-based infrastructure (Kaya et al., 2016).
Propiedades
IUPAC Name |
4-[1-(6-methoxypyridine-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-13-10-16(11-18(23)21(13)2)26-15-6-8-22(9-7-15)19(24)14-4-5-17(25-3)20-12-14/h4-5,10-12,15H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAAIPLSUMGPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(6-methoxynicotinoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6,7-Dimethoxy-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B3009573.png)
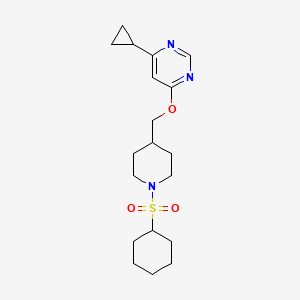
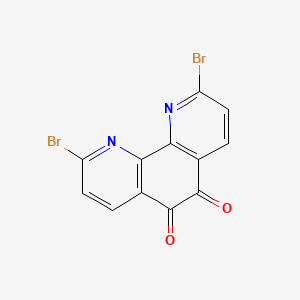
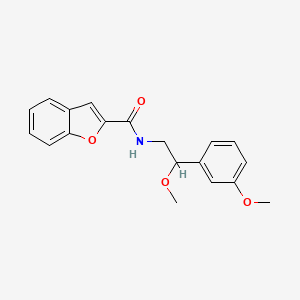
![3-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B3009583.png)
![{1-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)
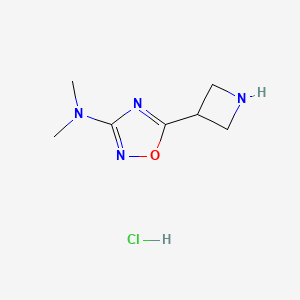
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B3009589.png)

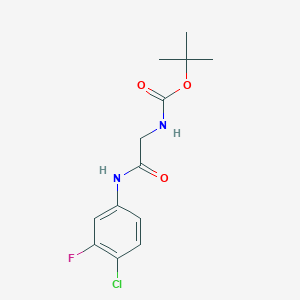

![N-(3,5-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3009594.png)
